

Solubility Profiling of 2-Bromo-3-fluoro-6-hydroxybenzotrile: Technical Guide & Protocols

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Compound of Interest

Compound Name:	2-Bromo-3-fluoro-6-hydroxybenzotrile
CAS No.:	1807191-67-8
Cat. No.:	B1459851

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Executive Summary

2-Bromo-3-fluoro-6-hydroxybenzotrile (CAS: 1393566-70-1) is a densely functionalized aromatic building block critical in the synthesis of bioactive scaffolds, particularly kinase inhibitors and agrochemicals. Its solubility profile is governed by a complex interplay between the hydrogen-bond donating phenolic hydroxyl group, the dipolar nitrile moiety, and the lipophilic halogen substituents.^[1]

This technical guide provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound.^[1] Unlike simple monofunctional aromatics, this molecule exhibits significant solvent-dependent behavior, necessitating a rigorous thermodynamic approach for process optimization.

Molecular Architecture & Solubility Prediction

To accurately predict solubility behavior without empirical data, we must deconstruct the molecule's electronic and steric environment.

Functional Group Analysis

- Phenolic Hydroxyl (-OH): Acts as a strong Hydrogen Bond Donor (HBD) and Acceptor (HBA). This functional group drives solubility in polar protic solvents (alcohols) and polar aprotic solvents (ketones, ethers) capable of H-bonding.[1]
- Nitrile (-CN): A strong dipole that enhances solubility in polar aprotic solvents like Acetonitrile (MeCN) and Dimethylformamide (DMF).
- Halogens (-Br, -F):
 - Fluorine (C-3): Increases metabolic stability and lipophilicity. It induces a strong inductive effect (), increasing the acidity of the phenolic proton (lowering pKa).
 - Bromine (C-2): Provides significant lipophilic bulk (effect), enhancing interaction with chlorinated solvents and aromatics, though steric hindrance may disrupt solvent packing.

Predicted Solubility Profile (Hansen Solubility Parameters)

Based on Group Contribution Methods, the solubility hierarchy is predicted as follows:

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMF, DMSO, NMP	Very High	Strong dipole-dipole interactions; H-bond acceptance from phenol.
Ketones/Ethers	Acetone, THF, MEK	High	Excellent H-bond acceptors for the phenolic -OH.
Lower Alcohols	Methanol, Ethanol	Moderate to High	Dual H-donor/acceptor capability; limited by the hydrophobic aromatic core.
Esters	Ethyl Acetate	Moderate	Good solvating power but less efficient than ketones for this specific scaffold.
Chlorinated	DCM, Chloroform	Moderate	Interaction with the halogenated ring; useful for extraction but not crystallization.
Non-Polar	Hexane, Heptane	Insoluble	Lack of polar interactions; high energy cost to break crystal lattice.
Aqueous	Water	pH Dependent	Low at neutral pH; High at pH > 8.0 (deprotonation of phenol).

Experimental Protocol: Solubility Determination

For IND-enabling studies, predictive models must be validated. The following protocol is the industry standard for determining thermodynamic solubility.

The Isothermal Shake-Flask Method (Standard Operating Procedure)

Objective: Determine the saturation mole fraction () at equilibrium.

Materials:

- Compound: >98% purity (HPLC).
- Solvents: HPLC grade.
- Equipment: Thermostated orbital shaker, 0.45 μm PTFE syringe filters, HPLC-UV/VIS.

Workflow:

- Preparation: Add excess solid **2-Bromo-3-fluoro-6-hydroxybenzonitrile** to 5 mL of solvent in a borosilicate glass vial.
- Equilibration: Seal and agitate at a fixed temperature (e.g., 298.15 K) for 24–48 hours.
- Sedimentation: Stop agitation and allow the suspension to settle for 2 hours to ensure phase separation.
- Sampling: Withdraw the supernatant using a pre-warmed syringe.
- Filtration: Filter immediately through a 0.45 μm PTFE filter (prevent temperature drop during filtration to avoid precipitation).
- Dilution: Dilute the filtrate with mobile phase to fit the linear calibration range.
- Quantification: Analyze via HPLC (Detection typically at nm).

Visualization of Experimental Workflow



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Figure 1: Standardized workflow for thermodynamic solubility determination via the Shake-Flask method.

Thermodynamic Modeling & Data Analysis

To extrapolate solubility data to other temperatures (essential for crystallization design), fit your experimental data to the Modified Apelblat Equation.

The Modified Apelblat Model

This semi-empirical model correlates the mole fraction solubility (

) with absolute temperature (

):

- x : Mole fraction solubility.
- T : Absolute temperature (Kelvin).[2]
- A, B, C : Empirical model parameters derived from regression analysis.

Interpretation:

- If

and

, the solubility increases with temperature (endothermic dissolution), which is expected for this compound.

- Use this equation to generate solubility curves for cooling crystallization processes.

Thermodynamic Dissolution Parameters

Using the Van't Hoff analysis, calculate the standard enthalpy (

), entropy (

), and Gibbs free energy (

) of solution:

- : Indicates the dissolution is non-spontaneous (requires energy/mixing).
- : Endothermic process (solubility increases with T).[1]

Strategic Applications

Crystallization & Purification

For **2-Bromo-3-fluoro-6-hydroxybenzotrile**, the ideal purification method is Cooling Crystallization or Anti-Solvent Crystallization.

- Recommended Solvent (Good Solubility): Acetone or Ethyl Acetate.
 - Reasoning: High solubility slope with temperature allows for high recovery upon cooling.
- Recommended Anti-Solvent (Poor Solubility): n-Heptane or Water (acidified).
 - Reasoning: Drastic solubility drop forces precipitation.
 - Note: If using water, ensure pH < 4 to prevent deprotonation of the phenol, which would increase solubility and reduce yield.

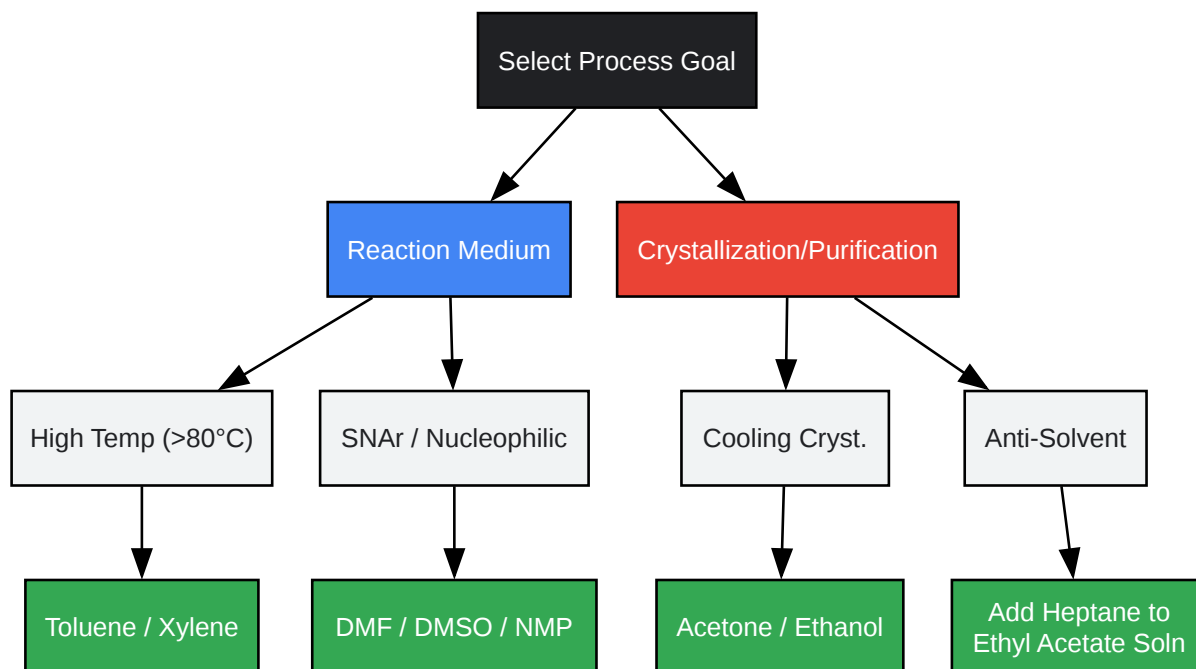
Reaction Solvent Selection

- Nucleophilic Substitution (S_NAr): Use DMF or DMSO.
 - These solvents solvate the cation of the base (e.g.,

), leaving the nucleophile "naked" and reactive, while keeping the substrate fully dissolved.
- Coupling Reactions (Suzuki/Sonogashira): Use 1,4-Dioxane/Water or Toluene.

- While Toluene solubility is lower, it can be enhanced with heat ().

Solvent Selection Decision Tree



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Figure 2: Decision matrix for solvent selection based on process requirements.

Safety & Handling (MSDS Highlights)

- Hazard Class: Irritant (Skin/Eye), Acute Toxicity (Oral).[3][4][5]
- Handling: The presence of the nitrile group implies potential for cyanide release under extreme acidic/thermal degradation conditions, though the aryl-nitrile bond is generally stable.
- Solvent Safety: Avoid using methanol if strong acids are present at high temperatures to prevent methyl ester formation if the nitrile hydrolyzes to the acid (though slow).

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